4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Molecular Structure Analysis
The molecular formula of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is C26H20O2 . It has a molecular weight of 364.44 . The structure is highly conjugated .Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is involved in various chemical reactions, particularly in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It also exhibits a high H2O2 selectivity of 85.8% in the oxygen reduction reaction .Physical And Chemical Properties Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is a solid at 20°C . It should be stored under inert gas and kept away from light and air . Its melting point is 225°C .Scientific Research Applications
Polyurethane Synthesis and Characterization
Raghu et al. (2007) explored the synthesis of novel polyurethanes based on derivatives of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, demonstrating their potential in creating materials with semicrystalline and amorphous structures. These polyurethanes were characterized using various spectroscopic methods and thermal analyses, highlighting their diverse applications in material science (Raghu et al., 2007).
Adsorption Studies
Liu et al. (2013) investigated the use of a covalent triazine-based framework for adsorbing 4,4'-(Propane-2,2-diyl)diphenol from aqueous solutions. The study revealed that the framework exhibits significant adsorption capacity due to specific nonhydrophobic mechanisms, suggesting its potential in environmental remediation and water treatment applications (Liu et al., 2013).
Crystallographic Analysis
Dong et al. (2007) focused on the crystal structure of a derivative of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, providing insights into the molecular arrangement and stability of such compounds. The research emphasizes the significance of crystallography in understanding the properties of these compounds, potentially guiding the design of new materials (Dong et al., 2007).
Polymer Chemistry and Host–Guest Inclusion
Apel et al. (2001) demonstrated the versatility of 4,4'-(Fluorene-9,9-diyl)diphenol as both a clathrate host and a building block for macrocyclic host compounds. The study included X-ray crystal structures and thermal analysis of inclusion compounds, indicating potential applications in host-guest chemistry and molecular recognition (Apel et al., 2001).
Photoluminescent Materials
Zhang et al. (2016) developed a new polymerization route to create functional heterocyclic polymers using derivatives of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol. The resulting polymers exhibited high thermal stability and refractive indices, along with potential in photolithography processes, highlighting their application in advanced material sciences (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBSSBYVVMIMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580177 | |
Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
CAS RN |
919789-77-8 | |
Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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